4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide
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Overview
Description
ICI 200,880 is a synthetic peptide derivative known for its role as a neutrophil elastase inhibitor. It has been studied for its potential to protect against myocardial dysfunction and coronary flow reserve attenuation following coronary artery occlusion and reperfusion .
Preparation Methods
The synthesis of ICI 200,880 involves several key steps:
Carbodiimide-mediated coupling: of an acid (I) with an amine (II), followed by ester hydrolysis with hydrochloric acid to yield acid (III).
Preparation of amino alcohol (VI): via alkylation of nitro-alkane (IV) with trifluoroacetaldehyde, followed by reduction of the resulting nitro alcohol (V).
Coupling of acid (III) with amino alcohol (VI): , followed by oxidation with potassium permanganate to produce ICI 200,880.
Chemical Reactions Analysis
ICI 200,880 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium permanganate.
Reduction: The nitro alcohol intermediate is reduced during the synthesis process.
Substitution: The synthesis involves substitution reactions during the coupling steps.
Scientific Research Applications
ICI 200,880 has been extensively studied for its applications in various fields:
Cardiovascular Research: It has shown protective effects against myocardial dysfunction and coronary flow reserve attenuation following coronary artery occlusion and reperfusion.
Respiratory Diseases:
Other Diseases: It has been explored for its role in treating pulmonary emphysema and other congenital disorders.
Mechanism of Action
ICI 200,880 exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the degradation of elastin and other proteins. By inhibiting this enzyme, ICI 200,880 helps reduce neutrophil infiltration and oxidative burst in reperfused myocardium, thereby protecting against myocardial injury and dysfunction .
Comparison with Similar Compounds
ICI 200,880 is part of a class of compounds known as neutrophil elastase inhibitors. Similar compounds include:
- ONO-5046
- MR-889
- L-694,458
- CE-1037
- GW-311616
- TEI-8362
- ONO-6818
- AE-3763
- FK-706
- ZD-0892
- ZD-8321
Compared to these compounds, ICI 200,880 has shown unique protective effects against myocardial dysfunction and coronary flow reserve attenuation, making it a valuable candidate for further research .
Properties
CAS No. |
105080-50-0 |
---|---|
Molecular Formula |
C30H34ClF3N4O7S |
Molecular Weight |
687.1 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C30H34ClF3N4O7S/c1-16(2)23(29(43)36-28(42)22-6-5-15-38(22)24(17(3)4)25(39)30(32,33)34)35-26(40)18-7-9-19(10-8-18)27(41)37-46(44,45)21-13-11-20(31)12-14-21/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,35,40)(H,37,41)(H,36,42,43)/t22-,23-,24?/m0/s1 |
InChI Key |
SMCMGLCPSSSOQE-NTZARQNWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES |
CC(C)C(C(=O)NC(=O)C1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)C1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
VPV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-chlorophenylsulfonylcarbamoyl)benzoyl-valyl-prolyl-1-(1-trifluoroacetyl-2-methylprolyl)amide ICI 200,880 ICI 200880 ICI-200880 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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